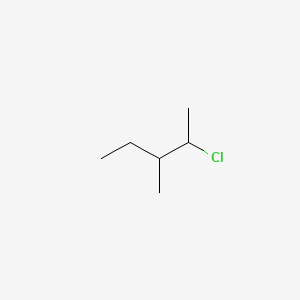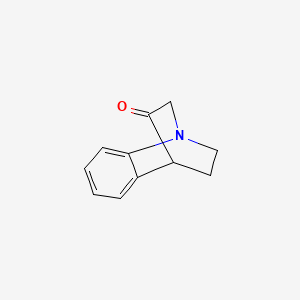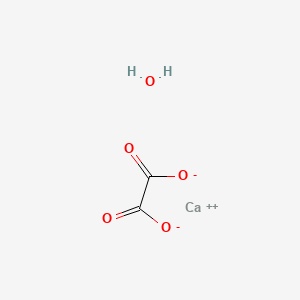
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Descripción general
Descripción
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (MTN) is a polyphenol . It has the empirical formula C11H14O and a molecular weight of 162.23 . It has been shown to be effective against Alzheimer’s disease in vitro and in vivo .
Synthesis Analysis
The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves several steps . The yield of the synthesis process is around 58% .Molecular Structure Analysis
The molecular structure of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be represented by the SMILES string COc1ccc2CCCCc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
MTN is able to bind to the polymerase chain reaction (PCR) product of APP and inhibit it from binding to heme oxygenase . This suggests that MTN may have potential applications in the treatment of diseases such as Alzheimer’s.Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.54 (lit.) . It has a boiling point of 90-95 °C/1 mmHg (lit.) and a density of 1.033 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Chemical Reagent
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a reaction.
Organic Intermediate
This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other chemical compounds, including pharmaceuticals and dyes.
Fine Chemicals
It is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Pharmaceutical Research and Development
The compound is utilized in pharmaceutical research and development . It can be used in the synthesis of drugs or in the development of new pharmaceutical therapies.
Inhibitor of Programmed Cell Death
Research has shown that this compound can be used in the design and synthesis of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .
Influenza Virus Polymerase Acidic (PA) Endonuclease Domain Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, such as esters and amides, have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors . This suggests potential antiviral applications for similar compounds, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (MTN) is the serotonin (5-HT) system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
MTN interacts with its target by inhibiting the high-affinity uptake of serotonin (5-HT) in a competitive manner . This means that MTN competes with serotonin for the same binding site, thereby reducing the amount of serotonin that can be taken up.
Biochemical Pathways
The affected pathway is the serotonin (5-HT) pathwayThis can lead to enhanced serotonin signaling, which can have various downstream effects depending on the specific functions of the serotonin receptors involved .
Result of Action
The result of MTN’s action is an increase in serotonin signaling due to the inhibition of serotonin reuptake . This can lead to enhanced transmission of serotonin signals, which can have various effects at the molecular and cellular levels depending on the specific functions of the serotonin receptors involved .
Propiedades
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463354 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
CAS RN |
136759-35-8, 2471-69-4 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)







![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)


